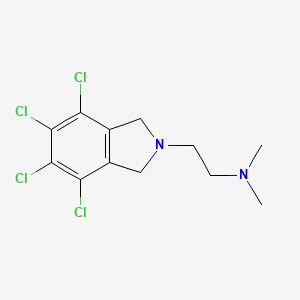![molecular formula C11H9ClN2O3S B12918238 3-Isoxazolecarboxamide, 5-[[(2-chlorophenyl)thio]methyl]-N-hydroxy- CAS No. 823220-09-3](/img/structure/B12918238.png)
3-Isoxazolecarboxamide, 5-[[(2-chlorophenyl)thio]methyl]-N-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(((2-Chlorophenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a chlorophenyl group, a thioether linkage, and an isoxazole ring, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((2-Chlorophenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide typically involves the reaction of 2-chlorobenzenethiol with an appropriate isoxazole derivative under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(((2-Chlorophenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted chlorophenyl derivatives
Wissenschaftliche Forschungsanwendungen
5-(((2-Chlorophenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(((2-Chlorophenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may bind to and inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(((2-Bromophenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide
- 5-(((2-Fluorophenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide
- 5-(((2-Methylphenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide
Uniqueness
Compared to its analogs, 5-(((2-Chlorophenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide may exhibit unique properties due to the presence of the chlorine atom, which can influence its reactivity, binding affinity, and overall biological activity. The chlorophenyl group may enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
823220-09-3 |
|---|---|
Molekularformel |
C11H9ClN2O3S |
Molekulargewicht |
284.72 g/mol |
IUPAC-Name |
5-[(2-chlorophenyl)sulfanylmethyl]-N-hydroxy-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C11H9ClN2O3S/c12-8-3-1-2-4-10(8)18-6-7-5-9(14-17-7)11(15)13-16/h1-5,16H,6H2,(H,13,15) |
InChI-Schlüssel |
VCZVWKIHPCHVNV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)SCC2=CC(=NO2)C(=O)NO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2,4-Diaminopyrimidin-5-yl)methyl]-1,2,3-benzotriazin-4(3h)-one](/img/structure/B12918158.png)

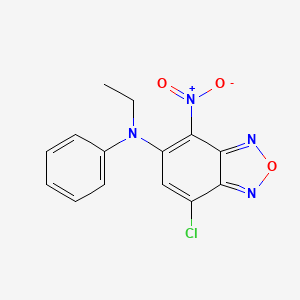
![1H-Indole-2-carboxamide, 5-chloro-3-[(4-fluorophenyl)thio]-](/img/structure/B12918170.png)

![4-Chloro-6-{[2-(morpholin-4-yl)ethyl]amino}quinoline-3-carbonitrile](/img/structure/B12918194.png)
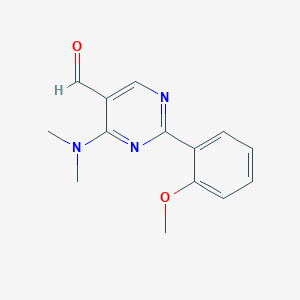
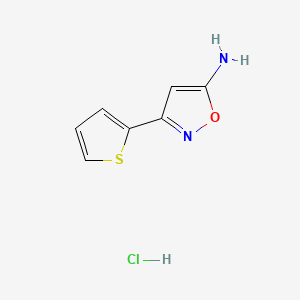
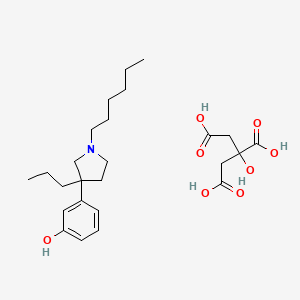
![diethyl 2-[(5-nitro-1H-indol-3-yl)methyl]propanedioate](/img/structure/B12918225.png)

![N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide](/img/structure/B12918233.png)
![7,8-Dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-amine](/img/structure/B12918236.png)
